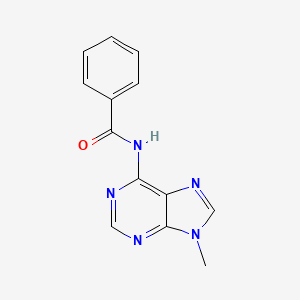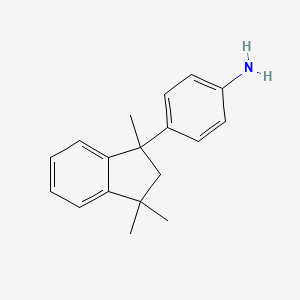
4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline is a chemical compound with the molecular formula C18H21N It is characterized by the presence of an aniline group attached to a 1,3,3-trimethyl-2,3-dihydro-1H-inden-1-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline typically involves the reaction of 4-aminophenylboronic acid with 1,3,3-trimethylindane-1-aldehyde, followed by a reduction step to yield the target compound . The reaction conditions often include the use of a suitable solvent, such as ethanol or dimethyl sulfoxide, and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using similar reaction pathways as described above. The process would be optimized for efficiency, yield, and cost-effectiveness, with considerations for safety and environmental impact.
化学反応の分析
Types of Reactions
4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the aniline group or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline has several applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis and can be used to prepare more complex molecules.
Biology: The compound can be used as a fluorescent dye for biological imaging and analysis.
作用機序
The mechanism of action of 4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline involves its interaction with specific molecular targets and pathways. The aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The trimethylindane moiety may contribute to the compound’s overall stability and lipophilicity, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
1-Phenyl-1,3,3-trimethylindane: Similar in structure but lacks the aniline group.
1,1,3-Trimethyl-3-phenylindane: Another structurally related compound with different functional groups.
2,3-Dihydro-1,4,7-trimethyl-1H-indene: Shares the indene core but has different substituents.
Uniqueness
4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline is unique due to the presence of both the aniline group and the trimethylindane moiety, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
CAS番号 |
93369-00-7 |
|---|---|
分子式 |
C18H21N |
分子量 |
251.4 g/mol |
IUPAC名 |
4-(1,3,3-trimethyl-2H-inden-1-yl)aniline |
InChI |
InChI=1S/C18H21N/c1-17(2)12-18(3,13-8-10-14(19)11-9-13)16-7-5-4-6-15(16)17/h4-11H,12,19H2,1-3H3 |
InChIキー |
HXFFHXQUWZQCOC-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C2=CC=CC=C21)(C)C3=CC=C(C=C3)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11861308.png)
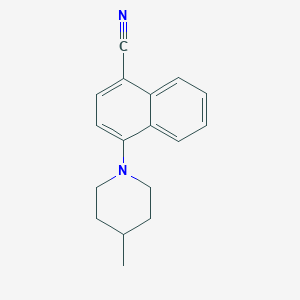
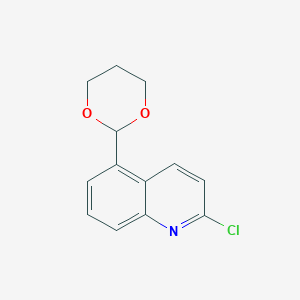
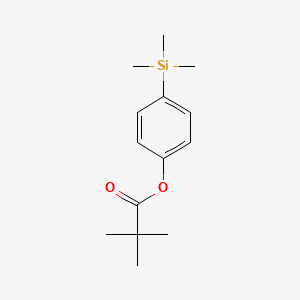
![5-Nitro-3-(p-tolyl)benzo[d]isoxazole](/img/structure/B11861330.png)
![3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B11861332.png)
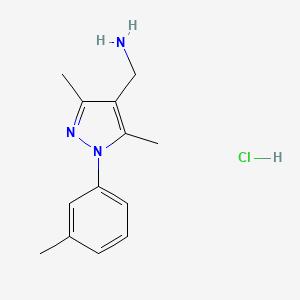
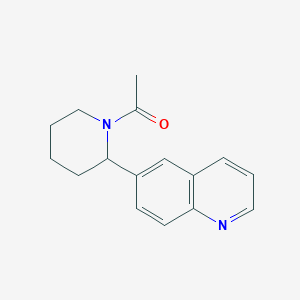
![9,10-Dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11861360.png)
![Tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11861365.png)
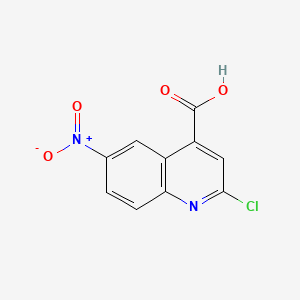
![5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11861370.png)
![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)
